Hygroscopicity: Isomalt vs. Polyol Class Averages
Isomalt exhibits superior resistance to moisture uptake compared to other polyols. It is a non-hygroscopic substance that absorbs virtually no water up to a relative humidity (RH) of 85% at 25°C [1]. This property is a key differentiator for applications requiring extended shelf life and resistance to stickiness. In contrast, polyols like sorbitol and xylitol are known to be significantly more hygroscopic, leading to product degradation in unwrapped formats .
| Evidence Dimension | Hygroscopicity (Moisture Absorption Threshold) |
|---|---|
| Target Compound Data | No significant water absorption up to 85% relative humidity at 25°C |
| Comparator Or Baseline | Other common polyols (e.g., sorbitol, xylitol) exhibit significant moisture uptake at similar or lower RH levels. |
| Quantified Difference | Isomalt is specifically characterized as 'non-hygroscopic' under these conditions, whereas many polyols are described as 'hygroscopic'. |
| Conditions | Sorption isotherm analysis at 25°C |
Why This Matters
This property is critical for maintaining the crispness, flowability, and shelf stability of unwrapped hard candies, compressed mints, and tablet formulations, preventing clumping and surface stickiness.
- [1] Sendra, E., Carbonell-Barrachina, Á. A., Sayas-Barberá, E., & Pérez-Alvarez, J. A. (2008). Isomalt. In Encyclopedia of Food Sciences and Nutrition (Second Edition). Academic Press. View Source
